CGP52432

描述

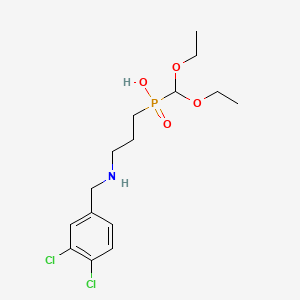

GABA-A receptor antagonist; structure given in first source

Structure

3D Structure

属性

IUPAC Name |

3-[(3,4-dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2NO4P/c1-3-21-15(22-4-2)23(19,20)9-5-8-18-11-12-6-7-13(16)14(17)10-12/h6-7,10,15,18H,3-5,8-9,11H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZVQXWEIYRHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)P(=O)(CCCNCC1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161147 | |

| Record name | CGP 52432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139667-74-6 | |

| Record name | Cgp 52432 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139667746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 52432 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-52432 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZH667RFW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CGP52432: A Technical Guide to a Selective GABAB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP52432, chemically known as (3-[[(3,4-Dichlorophenyl)methyl]amino]propyl](diethoxymethyl)phosphinic acid), is a highly potent and selective antagonist of the GABAB receptor.[1] Since its development, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GABAB receptors in the central nervous system. GABAB receptors are G-protein coupled receptors (GPCRs) that mediate the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter.[2][3] this compound's high affinity and selectivity, particularly for presynaptic GABAB autoreceptors, distinguish it from earlier antagonists like phaclofen and make it a superior instrument for in vitro and in vivo studies.[1] This guide provides an in-depth overview of this compound, including its pharmacological properties, experimental applications, and detailed protocols.

Physicochemical Properties and Solubility

This compound is a white solid with the following properties:

| Property | Value | Reference |

| Chemical Name | --INVALID-LINK--phosphinic acid | |

| Molecular Formula | C15H24Cl2NO4P | [4] |

| Molecular Weight | 384.24 g/mol | [4] |

| CAS Number | 139667-74-6 | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in water (up to 5-10 mM, may require gentle warming) | [4][5] |

| Storage | Store at +4°C (solid). Solutions should be prepared fresh or stored at -20°C for up to one month. | [4] |

Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist at the orthosteric binding site of the GABAB1 subunit of the heterodimeric GABAB receptor.[6] By blocking the binding of the endogenous agonist GABA, it prevents the conformational changes required for G-protein activation and subsequent downstream signaling.

Potency and Selectivity

This compound exhibits high potency and a notable selectivity for presynaptic GABAB autoreceptors over heteroreceptors that regulate the release of other neurotransmitters.[1] This selectivity makes it an excellent tool for isolating the effects of GABAergic autoinhibition.

| Parameter | Receptor/System | Value | Reference |

| IC50 | GABAB Autoreceptors (rat cortical synaptosomes) | 85 nM (0.085 µM) | [1][7][8] |

| IC50 | GABAB Heteroreceptors (regulating glutamate release) | ~8.5 µM | [1][8] |

| IC50 | GABAB Heteroreceptors (regulating somatostatin release) | ~2.98 µM | [1][8] |

| pA2 | GABAB Autoreceptors (rat cerebral cortex) | 7.70 | [1] |

| pA2 | Postsynaptic GABAB Receptors (rat dorso-lateral septal neurons) | 6.7 | [9] |

Note: The IC50 value represents the concentration of antagonist required to inhibit 50% of the specific binding of an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Compared to the early GABAB antagonist phaclofen, this compound is approximately 1000-fold more potent at GABA autoreceptors.[1]

GABAB Receptor Signaling Pathway

GABAB receptors are metabotropic receptors that couple to inhibitory G-proteins (Gαi/o). Agonist binding initiates a cascade that leads to the inhibition of neuronal activity. This compound blocks this entire process at its inception.

Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.

Key Experimental Protocols

The following sections detail standardized protocols where this compound is commonly used.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled GABAB ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4).[10]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.[11]

-

Centrifuge the resulting supernatant at 20,000-50,000 x g for 20-30 minutes to pellet the membranes.[10][11]

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step at least three times to remove endogenous GABA.[10]

-

Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

-

-

Binding Reaction:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity GABAB radiolabeled antagonist (e.g., 4-5 nM [3H]CGP54626), and varying concentrations of unlabeled this compound.[12]

-

For non-specific binding, use a high concentration of an unlabeled GABAB antagonist (e.g., 10 µM CGP54626).[12]

-

Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.[12][13]

-

-

Assay Termination and Analysis:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C or GF/F) pre-soaked in a solution like 0.3% polyethylenimine.[12][13]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand competition binding assay.

[35S]GTPγS Functional Assay

This functional assay measures the ability of this compound to block agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[12][14]

Methodology:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

Termination and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters.[14]

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity.

-

This compound's antagonism is demonstrated by a concentration-dependent reduction in agonist-stimulated [35S]GTPγS binding.

-

References

- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 5. rndsystems.com [rndsystems.com]

- 6. ovid.com [ovid.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

The Role of CGP52432 in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52432 is a potent and selective antagonist of the GABA B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory effects in the central nervous system. By blocking the actions of the main inhibitory neurotransmitter, GABA, at these receptors, this compound serves as a critical tool in neuroscience research to investigate the physiological and pathological roles of the GABA B receptor system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on downstream signaling pathways, and detailed protocols for its application in key experimental paradigms.

Introduction to this compound

This compound, with the chemical name [3-[[(3,4-Dichlorophenyl)methyl]amino]propyl] (diethoxymethyl)phosphinic acid, is a highly selective and potent competitive antagonist for GABA B receptors. Its ability to cross the blood-brain barrier makes it a valuable tool for both in vitro and in vivo studies.

Mechanism of Action

This compound exerts its effects by binding to the GABA B receptor, preventing the endogenous ligand GABA from activating it. GABA B receptors are heterodimers of GABA B1 and GABA B2 subunits and are coupled to inhibitory G-proteins (Gi/o). Blockade of these receptors by this compound leads to the disinhibition of downstream effector systems, primarily adenylyl cyclase and ion channels.

Quantitative Data

The following tables summarize key quantitative parameters of this compound, providing a reference for its potency and selectivity.

| Parameter | Value | Species/Tissue | Reference |

| IC50 (GABA Autoreceptors) | 85 nM | Rat Cerebral Cortex Synaptosomes | [1][2] |

| IC50 (Somatostatin Release) | ~3 µM | Rat Cerebral Cortex Synaptosomes | [1] |

| IC50 (Glutamate Release) | ~8.5 µM | Rat Cerebral Cortex Synaptosomes | [1] |

Signaling Pathways Modulated by this compound

As a GABA B receptor antagonist, this compound indirectly modulates several key intracellular signaling pathways. The primary mechanism involves preventing the Gi/o-protein-mediated inhibition of adenylyl cyclase and modulating the activity of ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is designed to investigate the effect of this compound on synaptic transmission in the hippocampus.

4.1.1. Materials

-

Animals: Male Wistar rats (P21-P28)

-

Slicing Solution (aCSF), ice-cold and saturated with 95% O2 / 5% CO2:

-

124 mM NaCl

-

2.5 mM KCl

-

1.25 mM NaH2PO4

-

26 mM NaHCO3

-

10 mM D-glucose

-

3 mM MgSO4

-

1 mM CaCl2

-

-

Recording Solution (aCSF), saturated with 95% O2 / 5% CO2 at 32-34°C:

-

Same as slicing solution but with 1 mM MgSO4 and 2 mM CaCl2

-

-

Internal Solution:

-

130 mM K-Gluconate

-

10 mM KCl

-

10 mM HEPES

-

10 mM EGTA

-

2 mM Mg-ATP

-

0.3 mM Na-GTP

-

pH adjusted to 7.3 with KOH, osmolarity to 290-300 mOsm

-

-

This compound Stock Solution: 10 mM in dH2O, stored at -20°C. Dilute to a final concentration of 1 µM in recording aCSF on the day of the experiment.[3]

4.1.2. Procedure

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated recording aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.

-

Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

-

Hold the neuron in voltage-clamp mode at -70 mV to record excitatory postsynaptic currents (EPSCs) or in current-clamp mode to record postsynaptic potentials (PSPs).

-

Place a bipolar stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

-

-

Data Acquisition and Analysis:

-

Record baseline synaptic responses for 10-20 minutes.

-

Bath-apply this compound (1 µM) and record for at least 20 minutes.

-

Analyze the amplitude, frequency, and kinetics of EPSCs or PSPs before and after drug application.

-

In Vivo Behavioral Assay: Elevated Plus Maze

This protocol assesses anxiety-like behavior in rodents following the administration of this compound.

4.2.1. Materials

-

Animals: Male C57BL/6 mice (8-12 weeks old)

-

Elevated Plus Maze: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

This compound Solution: Prepare fresh on the day of testing. Dissolve in saline. Doses can range from 1-10 mg/kg, administered intraperitoneally (i.p.).

-

Vehicle Control: Saline

4.2.2. Procedure

-

Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the test.

-

Testing:

-

Place the mouse in the center of the elevated plus maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the time spent in the open arms and closed arms.

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

-

In Vivo Behavioral Assay: Forced Swim Test

This protocol is used to assess potential antidepressant-like effects of this compound.

4.3.1. Materials

-

Animals: Male Sprague-Dawley rats (200-250 g)

-

Forced Swim Test Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

This compound Solution: Prepare fresh on the day of testing. Dissolve in saline. Doses can range from 3-30 mg/kg, administered intraperitoneally (i.p.).

-

Vehicle Control: Saline

4.3.2. Procedure

-

Pre-test Session (Day 1): Place each rat in the cylinder for 15 minutes. This is to induce a state of behavioral despair.

-

Drug Administration (Day 2): Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle 60, 30, and 5 minutes before the test session.

-

Test Session (Day 2): Place the rat in the cylinder for 5 minutes. Record the session with a video camera.

-

Data Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement, with the rat making only small movements to keep its head above water.

-

A significant decrease in immobility time is indicative of an antidepressant-like effect.

-

Discussion and Conclusion

This compound is an indispensable pharmacological tool for elucidating the complex roles of the GABA B receptor in neuronal function and dysfunction. Its high potency and selectivity allow for precise interrogation of GABA B receptor-mediated processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in various contexts, from synaptic plasticity to complex behaviors. The modulation of downstream signaling pathways by this compound highlights the intricate control that GABA B receptors exert over neuronal excitability and neurotransmission. Future research utilizing this compound will undoubtedly continue to unravel the multifaceted contributions of the GABAergic system to brain health and disease, potentially paving the way for novel therapeutic strategies.

References

The Genesis and Scientific Profile of CGP52432: A Technical Guide

Introduction

CGP52432 is a seminal pharmacological tool that has significantly advanced our understanding of γ-aminobutyric acid (GABA) type B (GABAB) receptor pharmacology. Developed by Ciba-Geigy (now Novartis), this potent and selective antagonist has been instrumental in dissecting the physiological roles of GABAB receptors, particularly the presynaptic autoreceptors that modulate GABA release. This technical guide provides a comprehensive overview of the discovery, history, and detailed experimental framework surrounding this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The journey to uncover potent and selective GABAB receptor antagonists was a focused effort in the late 1980s and early 1990s. Following the initial discovery of the GABAB receptor by Norman Bowery and his team in 1980, the field sought specific pharmacological tools to probe its function. Early antagonists like phaclofen and saclofen suffered from low potency and poor blood-brain barrier penetration.

A significant breakthrough came from the medicinal chemistry program at Ciba-Geigy, led by Wolfgang Froestl. This program systematically synthesized and evaluated a series of phosphinic acid derivatives, leading to the development of several key GABAB receptor antagonists.[1] Among these, this compound, with its chemical name --INVALID-LINK--phosphinic acid, emerged as a particularly valuable compound.[2]

The first detailed pharmacological characterization of this compound was published in 1993 by Lanza and colleagues.[2] This foundational study established its high potency and selectivity for presynaptic GABAB autoreceptors in the rat cerebral cortex, demonstrating its superiority over existing antagonists.[2] This discovery provided the scientific community with a powerful new tool to investigate the nuanced roles of GABAB receptor subtypes in neurotransmission.

Chemical Properties

| Property | Value |

| Chemical Name | --INVALID-LINK--phosphinic acid |

| Molecular Formula | C15H24Cl2NO4P |

| Molecular Weight | 384.24 g/mol |

| CAS Number | 139667-74-6 |

| Appearance | White solid |

| Solubility | Soluble in water (up to 5 mM) |

Quantitative Pharmacological Data

This compound is distinguished by its high affinity and selectivity for GABAB receptors, particularly presynaptic autoreceptors. The following tables summarize key quantitative data from various studies.

Table 1: Potency of this compound in Neurotransmitter Release Assays

| Preparation | Neurotransmitter Release Inhibited by (-)-Baclofen | IC50 of this compound (nM) | Reference |

| Rat Cortical Synaptosomes | GABA | 85 | Lanza et al., 1993[2] |

| Rat Cortical Synaptosomes | Somatostatin | ~3,000 | Lanza et al., 1993[2] |

| Rat Cortical Synaptosomes | Glutamate | ~8,500 | Lanza et al., 1993[2] |

Table 2: Comparative Antagonist Potency at GABAB Receptors

| Antagonist | Assay | Potency (pA2) | Reference |

| This compound | Electrophysiology (rat dorso-lateral septal neurons) | 6.7 | (Not explicitly cited) |

| CGP55845A | Electrophysiology (rat dorso-lateral septal neurons) | 8.3 | (Not explicitly cited) |

| CGP35348 | Electrophysiology (rat dorso-lateral septal neurons) | 4.5 | (Not explicitly cited) |

| CGP36742 | Electrophysiology (rat dorso-lateral septal neurons) | 4.0 | (Not explicitly cited) |

| 2-OH saclofen | Electrophysiology (rat dorso-lateral septal neurons) | 4.2 | (Not explicitly cited) |

| This compound | GABA Release (rat cortical synaptosomes) | 7.70 | Lanza et al., 1993[2] |

Signaling Pathways and Mechanism of Action

GABAB receptors are metabotropic receptors that couple to inhibitory G proteins of the Gαi/o family. Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability. This compound acts as a competitive antagonist at the GABA binding site on the GABAB1 subunit of the heterodimeric GABAB receptor, thereby blocking the downstream signaling cascade initiated by GABA.

Caption: GABAB receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in characterizing this compound.

Synaptosome Preparation from Rat Cerebral Cortex

This protocol is adapted from standard neurochemical procedures for isolating nerve terminals.

Materials:

-

Adult Wistar rats

-

Homogenization buffer: 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4

-

Percoll gradients (e.g., 8%, 12%, and 20%)

-

Refrigerated centrifuge

-

Dounce homogenizer

Procedure:

-

Euthanize rats and rapidly dissect the cerebral cortices on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer (10-12 gentle strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).

-

Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2, crude synaptosomal fraction) in homogenization buffer.

-

Layer the resuspended P2 fraction onto a discontinuous Percoll gradient.

-

Centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Collect the synaptosomal fraction, which typically bands at the 12%/20% Percoll interface.

-

Wash the collected synaptosomes by resuspending in a large volume of physiological buffer and centrifuging at 15,000 x g for 15 minutes at 4°C.

-

Resuspend the final synaptosomal pellet in the appropriate buffer for the subsequent assay.

Caption: Experimental workflow for the preparation of purified synaptosomes.

K+-Evoked Neurotransmitter Release Assay

This assay, central to the findings of Lanza et al. (1993), measures the modulatory effects of GABAB receptor ligands on neurotransmitter release.

Materials:

-

Purified synaptosomes

-

Physiological salt solution (PSS): 125 mM NaCl, 3 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1 mM NaH2PO4, 22 mM NaHCO3, 10 mM glucose, gassed with 95% O2/5% CO2.

-

High K+ PSS: PSS with KCl concentration raised to 15 mM and NaCl concentration proportionally reduced.

-

Radiolabeled neurotransmitters or precursors (e.g., [3H]GABA, [3H]glutamate)

-

Superfusion apparatus

-

Scintillation counter

-

(-)-Baclofen and this compound

Procedure:

-

Pre-load synaptosomes by incubating them with the respective radiolabeled neurotransmitter or precursor in PSS.

-

Transfer the loaded synaptosomes to the chambers of a superfusion apparatus, sandwiched between filter paper.

-

Superfuse the synaptosomes with PSS at a constant rate (e.g., 0.5 mL/min) at 37°C.

-

Collect fractions of the superfusate at regular intervals (e.g., every 3 minutes).

-

After establishing a stable baseline of radioactivity release, switch the superfusion medium to high K+ PSS for a short period (e.g., 90 seconds) to induce depolarization-evoked release (S1).

-

Return to the standard PSS.

-

To test the effect of drugs, introduce (-)-baclofen into the superfusion medium a few minutes before a second pulse of high K+ PSS (S2).

-

To test the antagonistic effect of this compound, co-infuse it with (-)-baclofen before the S2 pulse.

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Calculate the evoked release as the percentage of total synaptosomal radioactivity released by the K+ pulse, after subtracting the basal release.

-

Express the results as the S2/S1 ratio. A ratio less than 1 indicates inhibition of release by the agonist, and the reversal of this inhibition by an antagonist demonstrates its function.

Radioligand Binding Assay for GABAB Receptors

This protocol is used to determine the binding affinity (Ki) of compounds like this compound for the GABAB receptor.

Materials:

-

Rat brain membranes (prepared by homogenization and centrifugation of brain tissue)

-

Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Radioligand (e.g., [3H]CGP54626, a high-affinity GABAB antagonist)

-

Non-specific binding agent (e.g., 1 mM GABA)

-

This compound at various concentrations

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Incubate aliquots of the rat brain membrane preparation with a fixed concentration of the radioligand (e.g., 1-2 nM [3H]CGP54626) in binding buffer.

-

For competition binding assays, add increasing concentrations of this compound to the incubation tubes.

-

To determine non-specific binding, a separate set of tubes should contain the radioligand and a high concentration of an unlabeled ligand (e.g., 1 mM GABA).

-

Incubate the mixture at room temperature for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Off-Target and Unexpected Activities

While this compound is highly selective for GABAB receptors, some studies have reported other activities. Notably, at micromolar concentrations, this compound has been shown to inhibit the K+-evoked exocytosis of glycine from mouse glycinergic nerve endings, an effect that appears to be independent of GABAB receptor activation.[3] This intrinsic activity was observed in the hippocampus but not the spinal cord.[3] Researchers should be mindful of these potential off-target effects when using this compound at higher concentrations.

Conclusion

This compound remains a cornerstone in the study of GABAB receptor pharmacology. Its discovery provided a much-needed high-potency, selective antagonist that has enabled detailed investigation into the roles of these receptors in synaptic transmission and neuronal function. The experimental protocols detailed in this guide represent the fundamental techniques used to establish its pharmacological profile. A thorough understanding of its properties, including its selectivity and potential off-target effects, is crucial for the rigorous design and interpretation of experiments in the field of neuroscience and drug development.

References

- 1. Chemistry and pharmacology of GABAB receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The GABA B receptor antagonists CGP35348 and this compound inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

CGP52432: A Technical Guide to a Potent and Selective GABA-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP52432 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor involved in the modulation of synaptic transmission throughout the central nervous system. This document provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl]diethoxymethyl)phosphinic acid, is a synthetic organophosphorus compound. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 139667-74-6[1] |

| Molecular Formula | C₁₅H₂₄Cl₂NO₄P[1] |

| Molecular Weight | 384.24 g/mol [1] |

| IUPAC Name | 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl]diethoxymethyl)phosphinic acid |

| SMILES | ClC1=CC=C(CNCCCP(C(OCC)OCC)(O)=O)C=C1Cl |

| InChI Key | GJZVQXWEIYRHBE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Appearance | White to off-white solid |

| Solubility | Water: Soluble up to 10 mM with gentle warming[1] DMSO: Soluble up to 5 mg/mL (13.01 mM) with ultrasonic and warming[2] |

| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years |

| Storage (Solution) | Prepare fresh daily. If necessary, store aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective competitive antagonist at GABA-B receptors. These receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).

GABA-B Receptor Signaling

Activation of GABA-B receptors by GABA leads to the dissociation of the G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic membrane. It also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal.

By blocking the binding of GABA to the GABA-B receptor, this compound prevents these downstream signaling events, thereby disinhibiting the neuron.

Pharmacological Profile

This compound exhibits high potency and selectivity for GABA-B receptors, particularly presynaptic autoreceptors.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Species | Tissue | Reference |

| IC₅₀ (GABA-B Autoreceptor) | 85 nM | Rat | Cerebral Cortex | [2][3][4] |

| IC₅₀ (vs. Somatostatin Release) | ~3 µM | Rat | Cerebral Cortex | [3][4] |

| IC₅₀ (vs. Glutamate Release) | ~8.5 µM | Rat | Cerebral Cortex | [3][4] |

| pA₂ (GABA-B Autoreceptor) | 7.70 | Rat | Cerebral Cortex | [4] |

Notably, this compound has been reported to exhibit intrinsic activity in inhibiting glycine exocytosis in the hippocampus, a mechanism that appears to be independent of its GABA-B receptor antagonism[5].

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the effects of this compound.

In Vitro: GABA-B Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GABA-B receptor using a radiolabeled antagonist.

Materials:

-

Rat brain tissue (e.g., cerebral cortex)

-

[³H]CGP54626 (or other suitable radiolabeled GABA-B antagonist)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Filtration manifold

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]CGP54626 (typically at its Kd), and varying concentrations of this compound. For determining non-specific binding, use a high concentration of a non-radiolabeled GABA-B agonist (e.g., baclofen) or antagonist.

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro: Electrophysiology in Rat Hippocampal Slices

This protocol outlines a method for recording GABA-B receptor-mediated inhibitory postsynaptic currents (IPSCs) in rat hippocampal neurons and assessing the effect of this compound.

Materials:

-

Wistar rat (e.g., P21-P30)

-

Artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Patch-clamp setup (microscope, amplifier, micromanipulators)

-

Glass micropipettes

-

This compound

-

Stimulating electrode

Procedure:

-

Slice Preparation: Anesthetize the rat and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Stimulation: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents.

-

Baseline Recording: Evoke GABA-B receptor-mediated IPSCs by delivering paired-pulse stimuli. Record stable baseline responses for at least 10 minutes.

-

Drug Application: Bath apply this compound at the desired concentration (e.g., 1-10 µM) and record the effect on the evoked IPSCs.

-

Washout: Perfuse the slice with drug-free aCSF to observe any reversal of the drug's effect.

-

Data Analysis: Measure the amplitude and kinetics of the GABA-B IPSCs before, during, and after drug application.

In Vivo: Elevated Plus Maze Test for Anxiety-Like Behavior

This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic potential of this compound in mice.

Materials:

-

Adult male mice (e.g., C57BL/6)

-

Elevated plus maze apparatus

-

Video camera and tracking software

-

This compound

-

Vehicle solution (e.g., saline)

Procedure:

-

Acclimatization: Allow the mice to acclimatize to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).

-

Pre-test Period: Return the mice to their home cages for a specific period (e.g., 30 minutes) to allow for drug absorption and distribution.

-

Testing: Place the mouse on the central platform of the EPM, facing one of the open arms.

-

Behavioral Recording: Record the mouse's behavior for a 5-minute period using a video camera.

-

Data Analysis: Use video tracking software to score the number of entries into and the time spent in the open and closed arms. An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Conclusion

This compound is a valuable pharmacological tool for the investigation of GABA-B receptor function. Its high potency and selectivity make it a suitable compound for a wide range of in vitro and in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers seeking to explore the therapeutic potential of targeting the GABA-B receptor system. Further research is warranted to fully elucidate the physiological and pathological roles of GABA-B receptors and the potential of antagonists like this compound in the treatment of neurological and psychiatric disorders.

References

- 1. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The GABA B receptor antagonists CGP35348 and this compound inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Pharmacokinetics of CGP52432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP52432 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor involved in inhibitory neurotransmission. While its pharmacodynamic properties and mechanism of action have been characterized in preclinical in vitro and in vivo models, a comprehensive public-domain understanding of its pharmacokinetics—encompassing absorption, distribution, metabolism, and excretion (ADME)—remains limited. This guide synthesizes the available information on this compound, focusing on its established pharmacological profile while highlighting the current knowledge gaps in its pharmacokinetic properties.

Introduction to this compound

This compound, chemically known as --INVALID-LINK-- phosphinic acid, is a highly selective antagonist for GABAB receptors.[1] It is a valuable research tool for investigating the physiological and pathological roles of the GABAB receptor system. Notably, it demonstrates a significantly higher potency and selectivity for GABAB autoreceptors compared to other receptor subtypes.[1]

Pharmacodynamics and Mechanism of Action

This compound exerts its effects by competitively binding to GABAB receptors, thereby blocking the inhibitory actions of the endogenous ligand, gamma-aminobutyric acid (GABA). The GABAB receptor is a heterodimeric G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to an increase in potassium conductance and a decrease in calcium conductance. This ultimately results in a hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.

By antagonizing these effects, this compound can disinhibit neuronal activity and enhance the release of various neurotransmitters, including GABA, glutamate, and somatostatin.[1] Its selectivity for GABAB autoreceptors makes it a precise tool for studying the feedback mechanisms that regulate GABA release.[1]

Signaling Pathway of GABAB Receptor and the Action of this compound

Caption: Mechanism of this compound at the presynaptic GABAB receptor.

Pharmacokinetic Properties: Current Knowledge Gaps

-

Absorption: Bioavailability, Cmax, Tmax following various routes of administration.

-

Distribution: Volume of distribution, plasma protein binding, and blood-brain barrier penetration characteristics.

-

Metabolism: Metabolic pathways, key metabolizing enzymes, and potential for drug-drug interactions.

-

Excretion: Elimination half-life, clearance rate, and primary routes of excretion (renal, fecal).

are not well-documented in published literature. Preclinical studies often mention subcutaneous administration in animal models, suggesting this as a viable route for achieving systemic exposure, but quantitative details are lacking.[2]

In Vitro Activity

While comprehensive pharmacokinetic data is scarce, the in vitro potency of this compound is well-established.

| Parameter | Value | Species/System | Reference |

| IC50 | 85 nM | Rat Cerebral Cortex (GABAB autoreceptors) | [1][3][4][5][6][7] |

| pA2 | 7.70 | Rat Cerebral Cortex (GABAB autoreceptors) | [1] |

| pA2 | 6.7 | Rat Dorso-lateral Septal Neurones | [8] |

Experimental Protocols

The primary experimental protocols found in the literature relate to the pharmacodynamic characterization of this compound.

Synaptosome Preparation and Neurotransmitter Release Assay

This in vitro method is commonly used to assess the effect of compounds on neurotransmitter release from nerve terminals.

Caption: Workflow for neurotransmitter release assay using synaptosomes.

Electrophysiological Recording in Brain Slices

This ex vivo technique is employed to measure the effects of compounds on neuronal electrical activity.

Caption: Workflow for electrophysiological recording in brain slices.

Conclusion and Future Directions

This compound is a cornerstone tool for the study of GABAB receptor pharmacology. Its high potency and selectivity are well-characterized. However, there is a significant lack of publicly available information regarding its pharmacokinetic profile. To facilitate its translation from a preclinical research tool to potential therapeutic applications, comprehensive ADME studies are warranted. Future research should focus on elucidating the absorption, distribution, metabolism, and excretion of this compound to provide a complete pharmacological profile. Such data would be invaluable for designing more informative in vivo experiments and for the potential development of novel therapeutics targeting the GABAB receptor system.

References

- 1. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | GABAB antagonist | Probechem Biochemicals [probechem.com]

- 7. tocris.com [tocris.com]

- 8. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: CGP52432 Activity in Neuronal Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of CGP52432, a potent and selective antagonist for the γ-aminobutyric acid type B (GABA-B) receptor. It details the core signaling pathways modulated by GABA-B receptors, the mechanism by which this compound exerts its effects, and its activity across various neuronal circuits. Quantitative data on its potency are summarized, and key experimental methodologies for its characterization are described. This guide is intended to serve as a foundational resource for researchers investigating the GABAergic system and the therapeutic potential of GABA-B receptor antagonists.

Introduction to this compound

This compound, with the chemical name 3-[[(3,4-Dichlorophenyl)methyl]amino]propyl]diethoxymethyl)phosphinic acid, is a highly potent and selective competitive antagonist of the GABA-B receptor.[1][2] Unlike agonists which activate the receptor, this compound binds to the receptor's orthosteric site without initiating a downstream signal, thereby blocking the effects of the endogenous agonist, GABA.[3] Its high potency and selectivity have established it as a critical pharmacological tool for elucidating the physiological roles of GABA-B receptors in the central nervous system.[4][5]

The Primary Target: GABA-B Receptors

GABA-B receptors are metabotropic G-protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects in the brain.[6][7] They are broadly expressed on both presynaptic and postsynaptic terminals of neurons.[8] Functional GABA-B receptors are obligate heterodimers, formed by the co-assembly of GABA-B1 and GABA-B2 subunits.[9][10]

-

Presynaptic GABA-B Receptors: Located on axon terminals, these receptors function as both autoreceptors (on GABAergic neurons) and heteroreceptors (on non-GABAergic neurons, such as glutamatergic neurons). Their activation inhibits the release of neurotransmitters by modulating voltage-gated calcium channels.[6][7]

-

Postsynaptic GABA-B Receptors: Located on the dendrites and soma of neurons, their activation generates slow inhibitory postsynaptic potentials (IPSPs) by activating inwardly rectifying potassium (GIRK/Kir3) channels.[6][7]

By blocking these receptors, this compound effectively removes this layer of inhibition, leading to a disinhibition of neuronal circuits.

Core GABA-B Receptor Signaling Pathway

The primary mechanism of action for GABA-B receptors involves coupling to pertussis toxin-sensitive Gi/o proteins.[6] Upon activation by an agonist like GABA or baclofen, the G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.[9][11] this compound blocks the initiation of this cascade.

The key signaling events are:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][9]

-

Modulation of Ion Channels: The Gβγ dimer is the primary mediator of ion channel modulation.[9]

-

Activation of K+ Channels: Gβγ directly binds to and activates G-protein-gated inwardly rectifying K+ (GIRK) channels, causing K+ efflux and membrane hyperpolarization.[6][8]

-

Inhibition of Ca2+ Channels: Gβγ binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[6]

-

References

- 1. CGP 52432 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 2. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 3. The GABA B receptor antagonists CGP35348 and this compound inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emerging neurotrophic role of GABAB receptors in neuronal circuit development [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of CGP52432 on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the impact of CGP52432, a potent and selective GABA-B receptor antagonist, on synaptic plasticity. We delve into the molecular mechanisms, experimental protocols, and quantitative effects of this compound on long-term potentiation (LTP) and long-term depression (LTD). This document is intended to serve as a comprehensive resource for researchers in neuroscience and professionals involved in drug development, offering detailed methodologies and a clear visualization of the underlying signaling pathways.

Introduction: The Role of GABA-B Receptors in Synaptic Plasticity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors.[1][2] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial modulatory role in synaptic transmission and plasticity.[1][2] They are located on both presynaptic and postsynaptic terminals and their activation generally leads to inhibitory effects.[1][2]

Presynaptically, GABA-B receptor activation inhibits the release of neurotransmitters by reducing calcium influx through voltage-gated calcium channels (VGCCs) and modulating the release machinery.[1] Postsynaptically, they induce hyperpolarization by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3] Furthermore, GABA-B receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][3] Through these mechanisms, GABA-B receptors significantly influence the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.

This compound: A Selective GABA-B Receptor Antagonist

This compound is a potent and selective antagonist of GABA-B receptors.[4] Its high affinity and selectivity make it an invaluable tool for dissecting the physiological roles of GABA-B receptors in synaptic function. Notably, this compound exhibits a higher potency for presynaptic GABA-B autoreceptors compared to postsynaptic receptors that regulate glutamate and somatostatin release.[4] This selectivity allows for the targeted investigation of the presynaptic modulation of GABA release.

Quantitative Effects of this compound on Synaptic Plasticity

The application of this compound has been shown to modulate both LTP and LTD, primarily by blocking the inhibitory influence of GABA-B receptors. The following tables summarize the quantitative data on the effects of this compound and other GABA-B antagonists on synaptic plasticity.

| Antagonist | Concentration | Preparation | Stimulation Protocol | Effect on LTP (fEPSP Slope) | Reference |

| This compound | 1 µM | Rat Dorsolateral Septal Neurones in vitro | - | Reduced late IPSP by 64 ± 5% | [5] |

| CGP 35348 | 50 µM | Neocortical Slices | Glutamate application | Attenuated EPSP potentiation | [6] |

| CGP 35348 | 100 µM - 1 mM | Rat Hippocampal Slices (CA1) | High-Frequency Stimulation (HFS) | Monotonic increase in LTP with concentration | [7] |

| CGP 35348 | 100 µM - 1 mM | Rat Hippocampal Slices (CA1) | Theta Burst Stimulation (TBS) | Bell-shaped dose-response: facilitation at intermediate doses, depression at high doses | [7] |

| Antagonist | Concentration | Preparation | Stimulation Protocol | Effect on LTD (fEPSP Slope) | Reference |

| This compound | Not specified | - | Low-Frequency Stimulation (LFS) | Homosynaptic LTD is dependent on GABA-B receptor activation | [8] |

| L-655,708 (α5GABAA R inverse agonist) | 10 nM | Mouse Hippocampal Slices (WT) | 10 Hz stimulation | Converted LTD to LTP (from 98.73 ± 2.86% to 107.91 ± 4.12%) | [9] |

Signaling Pathways Modulated by this compound

By blocking GABA-B receptors, this compound initiates a cascade of intracellular signaling events that ultimately impact synaptic strength. The primary pathway involves the disinhibition of adenylyl cyclase, leading to an increase in cAMP levels, activation of PKA, and subsequent phosphorylation of the transcription factor cAMP response element-binding protein (CREB).

Experimental Protocols

In Vitro Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol describes the methodology for recording fEPSPs in acute hippocampal slices to study the effects of this compound on LTP and LTD.

Solutions and Reagents:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.[10]

-

This compound: Dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, then diluted in aCSF to the final desired concentration (e.g., 1 µM).

Stimulation Protocols:

-

High-Frequency Stimulation (HFS) for LTP: A common protocol involves one or more trains of 100 pulses at 100 Hz.[11][12]

-

Theta-Burst Stimulation (TBS) for LTP: This protocol mimics endogenous hippocampal rhythms and is often more effective at inducing LTP. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts repeated at 5 Hz.[13][14][15]

-

Low-Frequency Stimulation (LFS) for LTD: LTD is typically induced by prolonged low-frequency stimulation, such as 900 pulses delivered at 1 Hz.[16][17]

Western Blotting for CREB Phosphorylation

This protocol outlines the steps to measure the phosphorylation of CREB in response to this compound treatment in hippocampal tissue or cultured neurons.

Key Reagents:

-

Lysis Buffer (RIPA): Containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Primary Antibodies: Rabbit anti-phospho-CREB (Ser133) and rabbit anti-CREB.

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

-

Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Discussion and Future Directions

The evidence presented in this guide clearly demonstrates that this compound, by antagonizing GABA-B receptors, plays a significant role in modulating synaptic plasticity. Its ability to enhance LTP, particularly under certain stimulation paradigms, highlights the tonic inhibitory control exerted by the GABAergic system on excitatory synaptic transmission. The elucidation of the downstream signaling cascade involving cAMP, PKA, and CREB provides a molecular framework for understanding how GABA-B receptor blockade translates into long-lasting changes in synaptic efficacy.

Future research should focus on several key areas. A more detailed investigation into the dose-dependent effects of this compound on different forms of LTP and LTD in various brain regions is warranted. Furthermore, exploring the potential therapeutic applications of this compound and other GABA-B receptor antagonists in cognitive disorders characterized by deficits in synaptic plasticity could be a promising avenue for drug development. The continued use of selective pharmacological tools like this compound will be instrumental in unraveling the complex interplay between inhibitory and excitatory systems in the dynamic regulation of synaptic function.

Conclusion

This compound is a powerful tool for investigating the role of GABA-B receptors in synaptic plasticity. Its application has provided crucial insights into the mechanisms by which the GABAergic system gates the induction and expression of long-term changes in synaptic strength. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate world of synaptic modulation and its implications for brain function and disease.

References

- 1. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAB receptors: modulation of thalamocortical dynamics and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of Hippocampal Long-Term Depression Requires Release of Ca2+ from Separate Presynaptic and Postsynaptic Intracellular Stores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low-frequency stimulation of the direct cortical input to area CA1 induces homosynaptic LTD and heterosynaptic LTP in the rat hippocampal-entorhinal cortex slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. Hippocampal LTP and contextual learning require surface diffusion of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differences in the magnitude of long-term potentiation produced by theta burst and high frequency stimulation protocols matched in stimulus number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Theta-Burst LTP - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Low-frequency stimulation induces long-term depression and slow onset long-term potentiation at perforant path-dentate gyrus synapses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of low frequency and two-pulse stimulation protocols on synaptic transmission in the CA1-subiculum pathway in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Therapeutic Potential of CGP52432: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP52432 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. By blocking the action of GABA at these receptors, this compound has the potential to modulate various neurophysiological processes, offering a promising avenue for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the preliminary preclinical data on this compound, focusing on its mechanism of action, therapeutic potential, and the experimental methodologies used in its evaluation.

Core Compound Profile

| Parameter | Value | Reference |

| Chemical Name | --INVALID-LINK--phosphinic acid | [1][2] |

| Molecular Formula | C15H24Cl2NO4P | [1] |

| Molecular Weight | 384.24 g/mol | [1] |

| Mechanism of Action | Selective GABAB Receptor Antagonist | [3][4] |

Quantitative Data Summary

In Vitro Efficacy and Potency

| Parameter | Value | Assay System | Reference |

| IC50 | 85 nM | Inhibition of (-)-baclofen-induced effects at GABA autoreceptors in rat cortical synaptosomes | [3][4] |

| pA2 | 7.70 | Schild analysis at GABA autoreceptors in rat cortical synaptosomes | [4] |

| Selectivity | 35-fold lower potency at receptors regulating somatostatin release | K+-evoked somatostatin release from rat cortical synaptosomes | [3] |

| Selectivity | 100-fold lower potency at receptors regulating glutamate release | K+-evoked glutamate release from rat cortical synaptosomes | [3] |

In Vivo Preclinical Studies

| Study Focus | Animal Model | Dosage and Administration | Key Findings | Reference |

| Cognitive Enhancement | Mouse model of cerebral ischemia (bilateral common carotid artery occlusion) | 10 mg/kg, intraperitoneal injection | - Significantly improved spatial learning and memory.- Promoted hippocampal neurogenesis.- Increased viability of neural stem cells in vitro.- Activated the cAMP/PKA/CREB signaling pathway. | [5][6] |

| Glycine Exocytosis | Mouse | Not specified | Exhibited intrinsic activity in the hippocampus, inhibiting K+-evoked glycine exocytosis. In the spinal cord, it acted as a silent antagonist. | [7] |

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

The canonical signaling pathway for the GABAB receptor involves its coupling to Gi/o proteins. Upon activation by an agonist, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. As an antagonist, this compound blocks these downstream effects.

Caption: GABAB Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a test compound like this compound to the GABAB receptor using a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: K+-Evoked Neurotransmitter Release Assay

This workflow describes the key stages of an in vitro assay to measure the effect of this compound on the release of neurotransmitters from synaptosomes.

Caption: Neurotransmitter Release Assay Workflow.

Experimental Protocols

GABAB Receptor Radioligand Binding Assay

This protocol is a synthesized method based on established procedures for GABAB receptor binding assays.[8][9][10][11]

a. Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation. Repeat this wash step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

b. Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 100 µL).

-

Radioligand (e.g., [3H]GABA or a specific GABAB antagonist radioligand like [3H]CGP54626) at a concentration near its Kd.

-

A range of concentrations of the unlabeled competitor (this compound).

-

For determination of non-specific binding, add a high concentration of a standard GABAB agonist (e.g., 1 mM GABA or baclofen).

-

Assay buffer to a final volume of 250 µL.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

K+-Evoked Neurotransmitter Release from Synaptosomes

This protocol is a generalized procedure for measuring neurotransmitter release, which can be adapted to study the effects of this compound.[12][13][14][15][16]

a. Synaptosome Preparation:

-

Isolate synaptosomes from fresh brain tissue (e.g., rat cerebral cortex) using differential and density gradient centrifugation (e.g., with Percoll or Ficoll gradients).

-

Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing glucose.

b. Neurotransmitter Release Assay:

-

Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]GABA) by incubating them in the presence of the radiolabel for a set period (e.g., 15 minutes at 37°C).

-

Wash the synaptosomes to remove excess radiolabel.

-

Superfuse the pre-loaded synaptosomes with physiological buffer at a constant flow rate.

-

Collect baseline fractions of the superfusate.

-

Induce neurotransmitter release by switching to a high-potassium buffer (e.g., containing 15-30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity). This depolarization can be performed in the presence or absence of various concentrations of this compound.

-

Collect fractions during and after the high-K+ stimulation.

-

Measure the radioactivity in the collected fractions using a scintillation counter.

c. Data Analysis:

-

Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

-

Calculate the evoked release by subtracting the basal release from the release during high-K+ stimulation.

-

Compare the evoked release in the presence of this compound to the control condition to determine the effect of the compound.

Functional cAMP Assay

This protocol outlines a method to assess the functional antagonist activity of this compound at the GABAB receptor by measuring changes in intracellular cAMP levels.[17][18][19][20]

a. Cell Culture and Treatment:

-

Use a cell line that endogenously or recombinantly expresses the human GABAB receptor (e.g., CHO-K1 or HEK293 cells).

-

Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a known GABAB receptor agonist (e.g., baclofen) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

b. cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. These assays typically involve a labeled cAMP tracer that competes with the cAMP in the sample for binding to a specific anti-cAMP antibody.

c. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the agonist concentration in the presence of different concentrations of this compound.

-

Determine the EC50 of the agonist in the absence and presence of the antagonist.

-

Perform a Schild analysis to determine the pA2 value of this compound, which provides a measure of its antagonist potency.

Therapeutic Potential

The available preclinical data, although limited, suggest that this compound may have therapeutic potential in several areas:

-

Cognitive Enhancement: The demonstrated ability of this compound to improve spatial learning and memory and promote neurogenesis in a mouse model of cerebral ischemia suggests its potential as a cognitive enhancer, particularly in conditions involving neuronal damage.[5][6]

-

Depression and Anxiety: While specific studies on this compound are lacking, the broader class of GABAB receptor antagonists has shown antidepressant-like and anxiolytic-like effects in animal models.[21][22][23] This suggests that this compound could be a candidate for the treatment of mood and anxiety disorders.

Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a potent and selective GABAB receptor antagonist with demonstrated efficacy in a preclinical model of cognitive impairment. Its mechanism of action, involving the modulation of GABAergic neurotransmission, presents a compelling rationale for its further investigation as a therapeutic agent for a variety of CNS disorders. The experimental protocols outlined in this guide provide a framework for future research aimed at further characterizing the pharmacological profile and therapeutic utility of this compound. The lack of publicly available pharmacokinetic data and dedicated studies on its antidepressant potential represent key areas for future investigation.

References

- 1. CGP 52432 | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CGP 52432: a novel potent and selective GABAB autoreceptor antagonist in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAB receptor antagonist promotes hippocampal neurogenesis and facilitates cognitive function recovery following acute cerebral ischemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The GABA B receptor antagonists CGP35348 and this compound inhibit glycine exocytosis: study with GABA B1- and GABA B2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Potassium-stimulated gamma-aminobutyric acid release from neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Depolarization-Evoked, Ca2+-Dependent Release of Exosomes From Mouse Cortical Nerve Endings: New Insights Into Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nva.sikt.no [nva.sikt.no]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. researchgate.net [researchgate.net]

- 20. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The GABAB receptor as a target for antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

Methodological & Application

CGP52432: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of CGP52432, a potent and selective GABAB receptor antagonist.

This compound is a valuable pharmacological tool for investigating the role of GABAB receptors in various physiological and pathological processes. With an IC50 of 85 nM, it demonstrates high potency and selectivity for GABAB receptors.[1][2][3] This antagonist has been instrumental in studies related to neurogenesis, excitatory amino acid transmission, and the regulation of neurotransmitter release.[1][3]

Solubility Data

The solubility of this compound in commonly used laboratory solvents is a critical factor for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |

| Water | 1.92 - 4 | 5 - 10.41 | Gentle warming, sonication, and heating to 60°C may be required.[1][2] |

| DMSO | 5 | 13.01 | Ultrasonic and warming may be needed. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[2][4] |

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and handling of this compound solutions.

Preparation of Stock Solutions

Water Stock Solution (up to 10 mM):

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of purified water (e.g., Milli-Q).

-

To facilitate dissolution, gently warm the solution and sonicate until the compound is fully dissolved.[1][2] For concentrations around 4 mg/mL (10.41 mM), heating to 60°C may be necessary.[2]

-

Allow the solution to cool to room temperature before use.

-

For cell-based assays, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[2]

DMSO Stock Solution (up to 5 mg/mL):

-

Weigh the desired amount of this compound powder.

-

Add the appropriate volume of fresh, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[2][4]

-

Use an ultrasonic bath and gentle warming to aid dissolution.[2]

-

Ensure the solution is clear and free of any precipitate before use.

Storage and Handling

-

Solid Compound: Store at +4°C for long-term stability.

-